Isostearamidopropyl betaine

CAS No.: 63566-37-0

Cat. No.: VC3320365

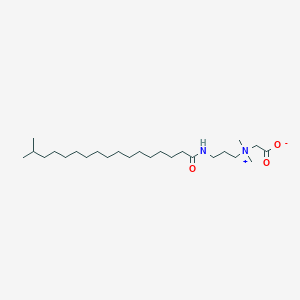

Molecular Formula: C25H50N2O3

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63566-37-0 |

|---|---|

| Molecular Formula | C25H50N2O3 |

| Molecular Weight | 426.7 g/mol |

| IUPAC Name | 2-[dimethyl-[3-(16-methylheptadecanoylamino)propyl]azaniumyl]acetate |

| Standard InChI | InChI=1S/C25H50N2O3/c1-23(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-24(28)26-20-17-21-27(3,4)22-25(29)30/h23H,5-22H2,1-4H3,(H-,26,28,29,30) |

| Standard InChI Key | LMVGXBRDRZOPHA-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

Introduction

Chemical Structure and Identification

Isostearamidopropyl betaine possesses a distinct chemical structure characterized by both positive and negative charges within the same molecule, classifying it as a zwitterion. The compound has a molecular formula of C25H50N2O3 and a molecular weight of 426.7 g/mol . The structure contains an amide linkage connecting the fatty acid component to the betaine functional group, which contributes to its surfactant properties.

Several synonyms and trade names are associated with isostearamidopropyl betaine, including:

Nomenclature and Identifiers

Isostearamidopropyl betaine is identified through various systematic and commercial names. The compound is formally known as 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-((1-oxoisooctadecyl)amino)-, inner salt, or alternatively as 2-[dimethyl-[3-(16-methylheptadecanoylamino)propyl]azaniumyl]acetate . Commercial trade names include Obazoline ISAB, Mackam ISA, and Schercotaine IAB .

Identification Numbers

The following identification numbers are associated with isostearamidopropyl betaine:

| Identifier Type | Value |

|---|---|

| CAS Number | 63566-37-0 |

| Deprecated CAS | 1207199-39-0 |

| UNII | 22W0P0GRB7 |

| PubChem CID | 71465860 |

| DSSTox Substance ID | DTXSID901021230 |

| Wikidata | Q27253677 |

This compound belongs to a larger family of amidopropyl betaines, which includes related ingredients such as cocamidopropyl betaine, almondamidopropyl betaine, and numerous other variants derived from different fatty acid sources .

Physical and Chemical Properties

Isostearamidopropyl betaine exhibits distinctive physicochemical properties that make it suitable for cosmetic applications. As a zwitterionic surfactant, it contains both positively and negatively charged functional groups within the same molecule, contributing to its unique behavior in solution.

Key Physical Properties

The following table summarizes key physical and chemical properties of isostearamidopropyl betaine:

| Property | Value |

|---|---|

| Molecular Weight | 426.7 g/mol |

| Monoisotopic Mass | 426.38214346 Da |

| Topological Polar Surface Area | 69.2 Ų |

| Heavy Atom Count | 30 |

| Formal Charge | 0 |

| Complexity | 431 |

| Defined Atom Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

These properties contribute to the compound's behavior in cosmetic formulations and its interactions with other ingredients .

Functional Applications in Cosmetic Formulations

Isostearamidopropyl betaine serves multiple functions in cosmetic products, contributing to both the performance and sensory characteristics of formulations. The compound is recognized in the Combined Inventory of Ingredients Employed in Cosmetic Products for its versatile applications .

Primary Functions

According to cosmetic ingredient classifications, isostearamidopropyl betaine performs several key functions:

-

Surfactant properties - Facilitates the reduction of surface tension in formulations

-

Skin conditioning - Improves the feel and appearance of skin after application

-

Hair conditioning - Enhances the manageability, feel, and appearance of hair

-

Antistatic activity - Reduces static electricity by neutralizing electrical charge

-

Cleansing capabilities - Assists in removing dirt, oil, and other impurities

-

Foam boosting - Enhances and stabilizes foam production in cleansing products

These multifunctional properties make isostearamidopropyl betaine a valuable ingredient in a wide range of personal care formulations, particularly those designed for hair and skin care applications.

Structural Relationship to Other Amidopropyl Betaines

Isostearamidopropyl betaine belongs to a larger family of related ingredients that share similar chemical structures and functional properties. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated numerous amidopropyl betaine ingredients collectively due to their structural similarities .

Chemical Relationship to Related Compounds

The chemical structure of isostearamidopropyl betaine follows the general pattern of amidopropyl betaines, consisting of:

-

A fatty acid component (isostearic acid in this case)

-

An amide linkage

-

A propyl chain

-

A quaternary ammonium group

-

A carboxylate group

This structure is comparable to other amidopropyl betaines, with the primary difference being the specific fatty acid component. While isostearamidopropyl betaine contains isostearic acid, other variants such as cocamidopropyl betaine incorporate different fatty acid sources such as coconut oil .

Manufacturing Process and Impurities

The production of isostearamidopropyl betaines follows a specific synthetic pathway that can introduce certain impurities of toxicological concern. Understanding this process is critical for assessing potential safety implications.

Synthesis Pathway

While the search results don't specifically detail the manufacturing process for isostearamidopropyl betaine, it likely follows a similar pathway to other amidopropyl betaines. The general synthesis involves:

-

Reaction of isostearic acid with 3-dimethylaminopropylamine (DMAPA) to form isostearamidopropyl dimethylamine (amidoamine)

-

Subsequent reaction with sodium monochloroacetate to produce the final betaine structure

Quantitative Risk Assessment Approach

The safety evaluation of isostearamidopropyl betaine and related compounds relies significantly on the quantitative risk assessment (QRA) methodology, particularly regarding potential sensitization hazards.

QRA Methodology for Amidopropyl Betaines

The QRA approach for amidopropyl betaines involves several key parameters:

-

Determination of the No Expected Sensitization Induction Level (NESIL)

-

Application of Sensitization Assessment Factors (SAF)

-

Calculation of Acceptable Exposure Level (AEL)

-

Assessment of Consumer Exposure Level (CEL)

For the key impurities, the following NESIL values have been recommended:

These values form the foundation for determining safe levels in finished cosmetic products.

Comparative Analysis with Other Betaine Surfactants

Isostearamidopropyl betaine shares functional similarities with other betaine surfactants while offering unique characteristics based on its specific fatty acid component.

Structural Variations Among Amidopropyl Betaines

The CIR safety assessment includes numerous amidopropyl betaine ingredients that vary primarily in their fatty acid component, including:

-

Almondamidopropyl betaine

-

Avocadamidopropyl betaine

-

Babassuamidopropyl betaine

-

Canolamidopropyl betaine

-

Cocamidopropyl betaine

-

Isostearamidopropyl betaine

-

Lauramidopropyl betaine

Each variant offers slightly different performance characteristics based on the carbon chain length and structure of its fatty acid component, while maintaining the core betaine functional group.

Future Research Directions

Despite the extensive use of amidopropyl betaines in cosmetic formulations, several areas warrant further investigation to enhance our understanding of isostearamidopropyl betaine specifically.

Research Gaps

Key areas for future research include:

-

Specific sensitization potential of isostearamidopropyl betaine compared to other amidopropyl betaines

-

Optimization of manufacturing processes to further reduce potential impurities

-

Comparative performance characteristics among different amidopropyl betaines

-

Environmental impact and biodegradability assessments specific to isostearamidopropyl betaine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume